
3-nitrobenzaldehyde thiosemicarbazone
Overview
Description
3-Nitrobenzaldehyde thiosemicarbazone (C₈H₈N₄O₂S) is a Schiff base derived from the condensation of 3-nitrobenzaldehyde with thiosemicarbazide. Its crystal structure adopts an E configuration about both C–N bonds, with the thiosemicarbazone moiety nearly planar (maximum deviation: 0.077 Å for N2) and a dihedral angle of 13.45° between the thiosemicarbazone and phenyl ring . Intermolecular N–H⋯S hydrogen bonds stabilize the crystal lattice, forming chains parallel to the b-axis . Thiosemicarbazones are renowned as N,S-donor ligands with applications in nonlinear optics, antimicrobial agents, and anticancer research due to electron delocalization in their backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldehyde thiosemicarbazone can be synthesized by reacting 3-nitrobenzaldehyde with thiosemicarbazide in an ethanol/water mixture, with a few drops of acetic acid at room temperature . The reaction typically proceeds within 4 hours, yielding the desired thiosemicarbazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, scaled up for larger production volumes. The reaction conditions may be optimized for efficiency and yield, considering factors such as solvent choice, temperature control, and purification techniques.
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
3-NBZT acts as a bidentate ligand, coordinating through the azomethine nitrogen (C=N) and thione sulfur (C=S) atoms. This coordination mode enables the formation of stable complexes with transition metals, which exhibit distinct geometries and reactivities.
Mechanistic Insight : Coordination occurs via deprotonation of the thiosemicarbazone, enabling electron donation to metal ions. The nitro group at the meta position enhances ligand rigidity and stabilizes complexes .
Reduction of the Nitro Group
The nitro group (-NO₂) in 3-NBZT undergoes reduction under specific conditions, generating reactive intermediates with cytotoxic properties:
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Reduction Pathway :
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Biological Relevance : Reduced species disrupt cellular redox balance, inhibiting cancer cell proliferation (e.g., IC₅₀ = 36.5% inhibition in MCF-7 cells at 20 µg/mL) .
Oxidative Cyclization Reactions
3-NBZT participates in oxidative cyclization with Fe³⁺ or Cu²⁺, forming 1,3,4-thiadiazole derivatives :
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Mechanism :
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Kinetics : Rate constants () correlate with substituent electronic effects (Hammett for Cu²⁺) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals multi-stage decomposition:
Stage | Temperature Range (K) | Mass Loss (%) | Assignment |
---|---|---|---|
1 | 412–524 | 20–30 | Pyridine release |
2 | 524–743 | 50–70 | Ligand decomposition |
3 | >743 | Residual | Metal oxide formation |
Complexes with Cr(III) and Fe(III) exhibit higher thermal stability due to strong metal-ligand bonds .
Acid/Base-Mediated Reactions
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Protonation : The thiosemicarbazone sulfur and azomethine nitrogen undergo protonation in acidic media, altering coordination behavior.
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Deprotonation : In basic conditions, deprotonation enhances ligand flexibility, facilitating complexation with hard Lewis acids (e.g., Fe³⁺) .
Key Research Findings
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Antimicrobial Activity : Ni(II) and Co(II) complexes show selective inhibition against Bacillus subtilis and Pseudomonas aeruginosa .
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Catalytic Potential : Fe(III)-3-NBZT complexes exhibit promise in wastewater treatment via adsorption of heavy metals .
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Structure-Activity Relationship : The meta-nitro group enhances bioactivity compared to ortho- and para-substituted analogs .
Scientific Research Applications
Chemical Properties and Structure
3-NBZT is characterized by its molecular formula and a molecular weight of 243.27 g/mol. It typically appears as a yellow or light orange solid and features a thiosemicarbazone moiety linked to a benzaldehyde group. The presence of the nitro group at the meta position enhances its biological activity compared to similar compounds, allowing it to form stable coordination complexes with various metal ions .
Coordination Chemistry
Ligand Properties:
3-NBZT acts as a versatile ligand capable of forming coordination complexes with metals such as Nickel (Ni), Copper (Cu), and Cobalt (Co). These complexes exhibit diverse properties, making them useful in various applications:
- Catalysis: Metal complexes of 3-NBZT are being investigated for their catalytic properties, particularly in organic reactions.
- Material Science: The tailored functionalities of these complexes can lead to the development of novel materials with specific properties .
Table 1: Metal Complexes of 3-NBZT
Metal Ion | Complex Type | Notable Properties |
---|---|---|
Nickel (II) | Ni(3-NBZT) | Catalytic activity in organic synthesis |
Copper (II) | Cu(3-NBZT) | Antimicrobial properties |
Cobalt (II) | Co(3-NBZT) | Potential in material science applications |
Medicinal Chemistry
Bioactivity:
The biological activity of 3-NBZT and its metal complexes has been extensively studied, revealing a range of pharmacological effects:
- Antimicrobial Activity: Studies show that 3-NBZT exhibits significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Antitumor Properties: Research indicates that the compound has potential as an anticancer agent, with enhanced activity attributed to the meta nitro substitution .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of 3-NBZT against various bacterial strains. The results indicated that metal complexes derived from 3-NBZT exhibited superior antibacterial activity compared to the free ligand, suggesting that metal coordination enhances bioactivity .
Environmental Applications
Adsorption Studies:
The coordination complexes of 3-NBZT are being explored for their potential use in environmental remediation. Their ability to adsorb heavy metals from wastewater makes them suitable for purification processes:
Mechanism of Action
The mechanism by which 3-nitrobenzaldehyde thiosemicarbazone exerts its effects involves its ability to form coordination complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biochemical effects . For instance, thiosemicarbazones have been found to inhibit cathepsin B activity, a lysosomal cysteine protease involved in protein turnover and various pathological processes . The inhibition is achieved through competitive binding to the enzyme’s active site, disrupting its normal function .
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazone Derivatives
Structural and Electronic Comparisons
Positional Isomers: 3-Nitro vs. 4-Nitro Substituents
- 3-Nitrobenzaldehyde thiosemicarbazone : The nitro group at the meta position introduces steric and electronic effects distinct from para isomers. Its planar thiosemicarbazone moiety facilitates metal coordination and hydrogen bonding, critical for crystal packing .
- In nanoparticles (BZTS), 4-NBTSc exhibited antileishmanial activity but faced hydrophobicity challenges .
Substituent Effects: Methoxy, Hydroxy, and Heterocyclic Analogues
- 3-MBTSc showed moderate anticancer activity in vitro .
- Pyridine-3-carbaldehyde thiosemicarbazones : Derivatives with pyridine backbones exhibit enhanced solubility in organic solvents (e.g., DMSO, acetone) due to the polar heterocycle .
- Benzodioxole-based thiosemicarbazones : The 1,3-benzodioxole group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Table 1: Structural and Electronic Properties of Selected Thiosemicarbazones
Compound | Backbone | Substituent (Position) | Key Structural Features |
---|---|---|---|
3-Nitrobenzaldehyde TSc | Benzaldehyde | –NO₂ (3) | Planar thiosemicarbazone, E configuration |
4-Nitrobenzaldehyde TSc | Benzaldehyde | –NO₂ (4) | Enhanced electron withdrawal |
3-Methoxybenzaldehyde TSc | Benzaldehyde | –OCH₃ (3) | Electron-donating, improved solubility |
Pyridine-3-carbaldehyde TSc | Pyridine | –CHO (3) | Polar heterocycle, high solubility in DMSO |
Pharmacological Activities
Anticancer Activity
- For example, pyridine-2-carboxaldehyde thiosemicarbazones demonstrated % T/C values up to 255 in L1210 leukemia models .
- 4-NBTSc: Nanoparticle formulations of 4-NBTSc (BZTS) showed antiprotozoan activity, highlighting the role of nitro positioning in targeting parasitic enzymes .
- 3-MBTSc and 4-NBTSc : Both exhibited in vitro anticancer activity, with molecular docking studies suggesting interactions with kinase domains .
Antimicrobial and Antiparasitic Activity
- Thiosemicarbazones with electron-withdrawing groups (e.g., –NO₂) generally show stronger antimicrobial activity. For instance, benzodioxole derivatives displayed moderate activity against S. aureus .
Physicochemical and Drug-Likeness Properties
- Solubility : Pyridine- and methoxy-substituted derivatives show higher solubility in polar solvents (e.g., DMF, DMSO) compared to nitro derivatives .
- Hydrophobicity: 4-NBTSc’s hydrophobicity necessitated nanoparticle formulation for improved bioavailability , whereas 3-nitro derivatives may face similar challenges.
- ADME Profiles : SwissADME studies on benzaldehyde thiosemicarbazones predict moderate gastrointestinal absorption but poor blood-brain barrier permeability due to polar surfaces .
Table 3: Physicochemical and ADME Comparisons
Property | 3-Nitrobenzaldehyde TSc | 4-Nitrobenzaldehyde TSc | 3-Methoxybenzaldehyde TSc |
---|---|---|---|
LogP (predicted) | 1.8 | 2.1 | 1.4 |
Water Solubility | Low | Very Low | Moderate |
Bioavailability Score | 0.55 | 0.45 | 0.60 |
Biological Activity
3-Nitrobenzaldehyde thiosemicarbazone (3-NBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of 3-NBT, focusing on its antibacterial, anticancer, and other pharmacological activities.
Synthesis and Characterization
3-NBT is synthesized through the condensation reaction of 3-nitrobenzaldehyde with thiosemicarbazide. This reaction can be performed using conventional heating or microwave irradiation methods, which enhances the yield and purity of the product. Characterization techniques such as elemental analysis, melting point determination, Fourier-transform infrared spectroscopy (FTIR), and UV-visible spectral analysis are employed to confirm the structure and quality of the synthesized compound .
Antibacterial Activity
3-NBT exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . The minimum inhibitory concentration (MIC) values indicate that 3-NBT has a strong potential as an antibacterial agent. For instance, in one study, 3-NBT showed significant antibacterial activity with MIC values comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Bacillus subtilis | 30 |
Anticancer Activity
The anticancer potential of 3-NBT has been extensively studied. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and inhibition of ribonucleotide reductase activity. In particular, studies have highlighted its effectiveness against melanoma and breast cancer cell lines .
- Cell Lines Tested :
- B16-F0 melanoma
- MCF-7 breast adenocarcinoma
The IC50 values for 3-NBT in these cell lines indicate potent cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Cell Line | IC50 (µM) |
---|---|
B16-F0 melanoma | 10 |
MCF-7 | 15 |
Other Biological Activities
In addition to antibacterial and anticancer activities, 3-NBT has shown promise in other areas:
- Antifungal Activity : Exhibits activity against various fungal strains.
- Antimalarial Activity : Some derivatives have been tested for efficacy against malaria parasites.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.
Mechanistic Insights
The biological activity of 3-NBT can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Metal Coordination : Acts as a bidentate ligand forming stable complexes with transition metals, enhancing its biological activity .
- Lipophilicity : The presence of the nitro group may influence the compound's ability to penetrate cellular membranes.
Case Studies
- Antibacterial Efficacy Study : A research study compared the antibacterial activity of 3-NBT with other thiosemicarbazones and found that it outperformed several derivatives against gram-positive bacteria .
- Cytotoxicity Assessment : In a study involving various cancer cell lines, 3-NBT was shown to have lower IC50 values than established chemotherapeutic agents like etoposide, indicating superior potency .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-nitrobenzaldehyde thiosemicarbazone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves reacting 3-nitrobenzaldehyde with thiosemicarbazide in ethanol under reflux. Key steps include:
- Molar ratio optimization : A 1:1 molar ratio of aldehyde to thiosemicarbazide minimizes side reactions.
- Solvent selection : Ethanol (70–80% v/v) is preferred due to its polarity and ability to dissolve both reactants.
- Acid catalysis : Glacial acetic acid (1–2 drops) accelerates Schiff base formation by protonating the carbonyl group.
- Reflux duration : 4–6 hours ensures completion (monitored via TLC using silica gel plates and UV detection).
Post-synthesis, crystallization in ethanol yields pure product. For reproducibility, inert atmospheres (N₂/Ar) prevent oxidation of the thiosemicarbazone moiety .
Q. How can NMR and IR spectroscopy confirm the successful synthesis of this compound?
Methodological Answer: 1H NMR :
- δ 8.24 ppm : NH₂ protons of the thiosemicarbazide group.
- δ 8.055 ppm (singlet) : NH proton adjacent to the thiocarbonyl group.
- δ 7.37–7.80 ppm (multiplet) : Aromatic protons of the nitrobenzene ring.
- δ 4.21 ppm : HC=N imine proton, confirming Schiff base formation.
IR Spectroscopy : - ~1590 cm⁻¹ : C=N stretching (imine bond).
- ~1290 cm⁻¹ : C=S stretching.
- ~3300–3150 cm⁻¹ : N-H stretches of the thiosemicarbazone group.
Discrepancies in peak positions (e.g., solvent-dependent shifts in DMSO-d₆) should be cross-validated with theoretical calculations (DFT) .
Q. What experimental strategies are recommended for characterizing metal complexes of this compound?
Methodological Answer: A multi-technique approach is critical:
- Elemental analysis : Confirm stoichiometry (e.g., 1:2 metal-to-ligand ratios for lanthanide complexes).
- Molar conductivity : Low values (<20 S cm² mol⁻¹) indicate non-electrolytic behavior in DMSO.
- Magnetic susceptibility : Determine geometry (e.g., square planar for Cu²⁺, octahedral for La³⁺).
- Spectroscopy :
- UV-Vis : d-d transitions (e.g., 600–700 nm for Cu²⁺ complexes).
- EPR : Confirm paramagnetic properties (g⊥ > g∥ for tetragonal Cu²⁺).
- Single-crystal X-ray diffraction (SXRD) : Resolve bond lengths (e.g., M–S ≈ 2.3–2.5 Å) and dihedral angles (e.g., 14.1° between aromatic and thiosemicarbazone planes) .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂) : Enhance DNA intercalation via π-π stacking (IC₅₀ values drop by ~40% compared to unsubstituted analogs).
- Metal coordination : Lanthanide complexes (e.g., Eu³⁺) exhibit 3–5× higher cytotoxicity against HeLa cells than free ligands, attributed to redox-active metal centers.
- Hydrogen bonding : Intramolecular N–H⋯N bonds (observed in SXRD) stabilize conformations that enhance membrane permeability (logP ~2.1).
Validate via molecular docking (PDB: 1BNA for DNA binding) and ADMET profiling (SwissADME for bioavailability) .
Q. What methodological approaches resolve contradictions in spectroscopic data for this compound-metal complexes?
Methodological Answer:
- Cross-validation : Pair NMR with X-ray crystallography to resolve ambiguity in proton assignments (e.g., overlapping aromatic signals).
- Variable-temperature NMR : Differentiate dynamic effects (e.g., tautomerism) from static structural features.
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data.
For example, discrepancies in C=S stretching (1250–1300 cm⁻¹) can arise from metal coordination effects, resolved via Natural Bond Orbital (NBO) analysis .
Q. How do thiosemicarbazones like 3-nitrobenzaldehyde derivatives target multiple pathways in anticancer activity?
Methodological Answer: Mechanistic studies reveal dual targeting:
- Ribonucleotide reductase (RR) inhibition : Depletes dNTP pools (IC₅₀ ~5 µM for HL-60 cells).
- Topoisomerase IIα inhibition : Induces DNA strand breaks (confirmed via comet assays).
- NDRG1 upregulation : Suppresses metastasis (Western blot validation).
Methodology : - Flow cytometry : Assess apoptosis (Annexin V/PI staining).
- qPCR : Quantify NDRG1 mRNA levels.
- Enzyme assays : Measure RR activity using ³H-CDP reduction .
Q. How can in silico QSPR modeling guide the design of this compound derivatives?
Methodological Answer:
- Dataset curation : Compile experimental data (e.g., logP, IC₅₀) from 50+ analogs.
- Descriptor selection : Use Dragon 7.0 to compute 3D-MoRSE descriptors.
- Model building : Apply Partial Least Squares (PLS) regression (R² > 0.85).
- Virtual screening : Prioritize derivatives with predicted logP < 3.5 and IC₅₀ < 10 µM.
Validated models reduce synthesis efforts by ~60% in lead optimization .
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino]thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-2-1-3-7(4-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJOBJZEOGDLA-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425937 | |
Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-76-3 | |
Record name | NSC76228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzaldehyde thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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